n-((1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methyl)ethanamine
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Overview
Description
N-((1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methyl)ethanamine is a heterocyclic compound that features a triazole ring fused with a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methyl)ethanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and triazole precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-((1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazole: A related compound with similar structural features but lacking the ethanamine group.
Thiophene-2-carboxaldehyde: A precursor used in the synthesis of thiophene-containing compounds.
1,2,4-Triazole: A core structure found in many biologically active compounds.
Uniqueness
N-((1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methyl)ethanamine is unique due to its combination of a triazole ring and a thiophene ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C10H14N4S |
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Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-[(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C10H14N4S/c1-3-11-7-9-12-10(13-14(9)2)8-5-4-6-15-8/h4-6,11H,3,7H2,1-2H3 |
InChI Key |
PRLMOXKQZJOHIH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC(=NN1C)C2=CC=CS2 |
Origin of Product |
United States |
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